Decahydrocyclohepta[b]pyrrole

Asymmetric synthesis Aza-Cope rearrangement Dynamic kinetic resolution

Decahydrocyclohepta[b]pyrrole (CAS 13618-92-3) is a saturated bicyclic heterocycle comprising a pyrrolidine ring cis-fused to a seven-membered cycloheptane ring (C₉H₁₇N, MW 139.24 g/mol). It belongs to the [b]-fused azabicycloalkane family alongside its closest in-class analogs: octahydrocyclopenta[b]pyrrole (5,5-fused, C₇H₁₃N), octahydroindole (6,5-fused, C₈H₁₅N), and decahydroquinoline (6,6-fused, C₉H₁₇N, a constitutional isomer).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B8623462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydrocyclohepta[b]pyrrole
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2CCNC2CC1
InChIInChI=1S/C9H17N/c1-2-4-8-6-7-10-9(8)5-3-1/h8-10H,1-7H2
InChIKeySBUWIPJHZAJVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydrocyclohepta[b]pyrrole for Research Procurement: Core Scaffold, Physicochemical Profile, and Comparator Landscape


Decahydrocyclohepta[b]pyrrole (CAS 13618-92-3) is a saturated bicyclic heterocycle comprising a pyrrolidine ring cis-fused to a seven-membered cycloheptane ring (C₉H₁₇N, MW 139.24 g/mol) . It belongs to the [b]-fused azabicycloalkane family alongside its closest in-class analogs: octahydrocyclopenta[b]pyrrole (5,5-fused, C₇H₁₃N), octahydroindole (6,5-fused, C₈H₁₅N), and decahydroquinoline (6,6-fused, C₉H₁₇N, a constitutional isomer) [1]. The scaffold serves as a conformationally constrained proline surrogate and is the core of several angiotensin-converting enzyme (ACE) inhibitor and nootropic agent patent families [2].

Why Decahydrocyclohepta[b]pyrrole Cannot Be Simply Replaced by a Smaller-Ring or Isomeric Analog


Despite sharing the same molecular formula (C₉H₁₇N) with decahydroquinoline, and belonging to the same [b]-fused pyrrolidine family as octahydrocyclopenta[b]pyrrole and octahydroindole, decahydrocyclohepta[b]pyrrole cannot be interchanged without altering key experimental outcomes. The seven-membered carbocycle imparts a distinct combination of conformational flexibility, lipophilicity (ACD/LogP 2.48), and stereochemical accessibility that differs systematically from the five- and six-membered fused analogs . In asymmetric synthesis, decahydrocyclohepta[b]pyrrole is obtained exclusively as the cis diastereomer in 99% ee, whereas its constitutional isomer decahydroquinoline forms cis/trans mixtures under identical conditions—a critical divergence for chiral procurement [1]. Patent literature further reveals that the decahydrocyclohepta[b]pyrrole-2-carboxylic acid scaffold was specifically pursued for nootropic (cognition-enhancing) ACE inhibitor indications, while the smaller-ring octahydrocyclopenta[b]pyrrole-2-carboxylic acid became the core of the antihypertensive drug ramipril [2]. These ring-size-dependent differences in stereochemical outcome, physicochemical properties, and therapeutic application space mean that simple substitution will introduce uncontrolled variables.

Decahydrocyclohepta[b]pyrrole: Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Fidelity in Asymmetric Synthesis: Exclusive cis Selectivity vs. Decahydroquinoline cis/trans Mixtures

Under identical dynamic kinetic resolution conditions using an aza-Cope rearrangement, angularly substituted cis-decahydrocyclohepta[b]pyrroles are formed exclusively as the cis stereoisomer in 99% ee. In contrast, the constitutional isomer decahydroquinoline is generated as a mixture of cis and trans stereoisomers, despite similarly high enantiomeric excess [1]. This stereochemical divergence originates from the conformational preferences of the seven-membered vs. six-membered carbocycle in the chair-like aza-Cope transition state. For procurement of chirally pure building blocks, decahydrocyclohepta[b]pyrrole offers a single diastereomer without the need for chromatographic separation of cis/trans mixtures, unlike decahydroquinoline.

Asymmetric synthesis Aza-Cope rearrangement Dynamic kinetic resolution Diastereoselectivity

Lipophilicity Differentiation: LogP 2.48 vs. Smaller-Ring Analogs (LogP 1.05–1.87)

Decahydrocyclohepta[b]pyrrole exhibits a predicted ACD/LogP of 2.48 , representing a substantial increase in lipophilicity relative to the five-membered fused analog octahydrocyclopenta[b]pyrrole (LogP 1.05–1.25) and the six-membered fused analog octahydroindole (LogP 1.87) [1]. The seven-membered cycloheptane ring adds approximately 1.2–1.4 LogP units compared to the cyclopentane-fused system, corresponding to an approximately 15–25-fold increase in octanol-water partition coefficient. This trend is consistent with the incremental methylene contribution to hydrophobicity across the n=1 → n=3 series. The decahydroquinoline constitutional isomer shows comparable LogP (2.26–2.48) , but differs in its nitrogen ring position and diastereomeric complexity.

Lipophilicity LogP Membrane permeability ADME Physicochemical profiling

Boiling Point and Physical Handling: 209.5°C vs. 165–185°C for Smaller-Ring Analogs

Decahydrocyclohepta[b]pyrrole has a boiling point of 209.5 ± 0.0 °C at 760 mmHg , which is approximately 24–44 °C higher than the boiling points of the smaller-ring analogs: octahydrocyclopenta[b]pyrrole (165.0 ± 8.0 °C) and octahydroindole (185.5 °C) [1]. The constitutional isomer decahydroquinoline boils at 201.0 ± 0.0 °C , approximately 8.5 °C lower than the target compound. This boiling point trend (n=1: ~165°C, n=2: ~186°C, n=3: ~210°C for [b]-fused pyrrolidines) reflects increasing molecular weight and van der Waals surface area with expanding ring size. The higher boiling point of decahydrocyclohepta[b]pyrrole permits a wider liquid handling range and may influence distillation-based purification protocols.

Boiling point Purification Distillation Physical properties Handling

Conformational Space and Ring Flexibility: Seven-Membered Ring Dynamics vs. Rigid 5,5- and 6,5-Fused Systems

The cycloheptane ring in decahydrocyclohepta[b]pyrrole introduces greater conformational flexibility compared to the more constrained cyclopentane (octahydrocyclopenta[b]pyrrole) and cyclohexane (octahydroindole) fused systems. Seven-membered rings are known to populate multiple low-energy conformers (chair, twist-chair, boat families) with relatively low interconversion barriers, whereas five-membered rings are largely restricted to envelope/twist conformations [1]. This increased conformational space may be advantageous or disadvantageous depending on the application: for inducing specific peptide turn geometries, the more rigid 5,5-system may provide better conformational locking; for exploring diverse binding modes across a target family, the 7-membered scaffold offers broader sampling. A 2010 SAR study on fused pyrrole heterocycles as serotonin 5-HT₂A and dopamine receptor ligands noted that 'variation in ring size did not contribute to a significant influence on the three tested bioactivities,' indicating that ring-size-driven conformational effects are target-dependent rather than universally potency-modulating [2].

Conformational analysis Ring flexibility Proline mimetic Peptidomimetic design Molecular recognition

Therapeutic Application Space: Nootropic/CNS Patent Activity for the Decahydrocyclohepta Scaffold vs. Cardiovascular Focus for Smaller-Ring Analogs

Patent families from the 1980s–1990s disclose that while octahydrocyclopenta[b]pyrrole-2-carboxylic acid, octahydroindole-2-carboxylic acid, and decahydrocyclohepta[b]pyrrole-2-carboxylic acid all yield ACE-inhibitory N-acyl derivatives, the decahydrocyclohepta[b]pyrrole scaffold was specifically pursued for nootropic (cognition-enhancing) indications [1]. European Patent EP 0079022 and related filings explicitly claim the decahydrocyclohepta[b]pyrrole-2-carboxylic acid core for ACE inhibitors with cognitive function improvement [2]. In contrast, octahydrocyclopenta[b]pyrrole-2-carboxylic acid became the commercialized ramipril intermediate (antihypertensive, IC₅₀ = 5 nM) [3], and octahydroindole-2-carboxylic acid was developed into perindopril (IC₅₀ = 1.05 nM) and trandolapril (IC₅₀ = 2.5 nM) [4]. This divergence suggests that the seven-membered ring imparts physicochemical properties (e.g., enhanced LogP and CNS penetration potential) favoring central over peripheral ACE inhibition, though direct comparative in vivo CNS exposure data across the series are not publicly available.

ACE inhibitor Nootropic Patent landscape Therapeutic differentiation CNS drug discovery

Decahydrocyclohepta[b]pyrrole: Evidence-Backed Procurement Scenarios for Research and Development


Asymmetric Synthesis of Chirally Pure cis-Fused Azabicyclic Building Blocks Without Diastereomer Separation

The exclusive cis diastereoselectivity and 99% ee of decahydrocyclohepta[b]pyrrole formation via the Overman aza-Cope dynamic kinetic resolution [1] makes this scaffold preferable to decahydroquinoline when a single, chirally pure diastereomer is required. Laboratories synthesizing angularly substituted 1-azabicyclic libraries for medicinal chemistry can procure or prepare decahydrocyclohepta[b]pyrrole derivatives with confidence in stereochemical homogeneity, avoiding the yield loss and chromatographic burden associated with separating cis/trans mixtures inherent to decahydroquinoline.

CNS-Targeted Proline Mimetic Design Requiring Elevated LogP for Blood-Brain Barrier Penetration

With an ACD/LogP of 2.48, approximately 1.2–1.4 units higher than octahydrocyclopenta[b]pyrrole [1], the decahydrocyclohepta[b]pyrrole scaffold is the preferred choice within the [b]-fused pyrrolidine series when increased lipophilicity is desired for CNS penetration or hydrophobic pocket engagement. This physicochemical differentiation is consistent with the historical patent focus on nootropic ACE inhibitors incorporating this scaffold [2], supporting its selection for neuroscience-targeted compound libraries over the more polar 5,5-fused analog.

Conformational Diversity Screening in Peptidomimetic Lead Optimization

The seven-membered cycloheptane ring of decahydrocyclohepta[b]pyrrole populates a broader ensemble of low-energy conformers compared to the rigidified 5- and 6-membered fused analogs [1]. For medicinal chemistry programs that have exhausted SAR exploration with constrained proline mimetics (octahydrocyclopenta[b]pyrrole, octahydroindole), the decahydrocyclohepta[b]pyrrole scaffold offers access to distinct φ/ψ dihedral angle space, potentially unlocking novel binding modes. The 2010 study by Rostom demonstrating that ring size variation does not universally alter bioactivity across all receptor classes [2] underscores that screening across the full ring-size series is necessary to establish target-specific conformational requirements.

Process Chemistry: Higher Boiling Point Scaffold for High-Temperature Reaction Sequences

With a boiling point of 209.5 °C—approximately 24–44 °C higher than smaller-ring [b]-fused pyrrolidine analogs [1]—decahydrocyclohepta[b]pyrrole is the scaffold of choice for synthetic routes requiring elevated reaction temperatures without risk of distillative loss. This property is particularly relevant for microwave-assisted reactions, high-temperature coupling steps, or solvent-free melt reactions where lower-boiling analogs would evaporate, compromising yield and stoichiometric control.

Quote Request

Request a Quote for Decahydrocyclohepta[b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.